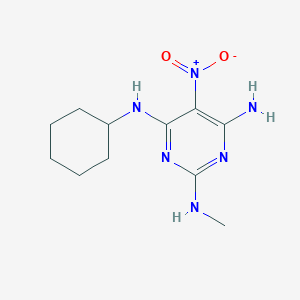

N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine

説明

N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with cyclohexyl, methyl, and nitro groups

特性

IUPAC Name |

4-N-cyclohexyl-2-N-methyl-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N6O2/c1-13-11-15-9(12)8(17(18)19)10(16-11)14-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLUTEXFMZKVDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C(=N1)NC2CCCCC2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327952 | |

| Record name | 4-N-cyclohexyl-2-N-methyl-5-nitropyrimidine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647899 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

672343-50-9 | |

| Record name | 4-N-cyclohexyl-2-N-methyl-5-nitropyrimidine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid, which yields the corresponding 5,5-dinitro derivatives . The reaction conditions often include maintaining a low temperature and using a large excess of nitric acid to ensure complete nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and yields.

化学反応の分析

Types of Reactions

N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

科学的研究の応用

Medicinal Chemistry

N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine has shown promise in the field of medicinal chemistry due to its potential as an inhibitor of specific enzymes involved in disease processes:

- Janus Kinase Inhibition : Research indicates that compounds similar to N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine can act as inhibitors of Janus kinase 3 (JAK3), which is implicated in various autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus. These compounds may help modulate immune responses and reduce inflammation in affected tissues .

- Anticancer Activity : The compound has been explored for its antiproliferative effects against cancer cell lines. Preliminary studies suggest that it may inhibit the proliferation of tumor cells by interfering with critical signaling pathways involved in cell growth and survival .

Pharmacological Applications

The pharmacological profile of N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine suggests several therapeutic applications:

- Treatment of Leukemia : Its potential as a therapeutic agent in treating certain types of leukemia has been highlighted in recent studies. By targeting specific pathways involved in cell proliferation, this compound could offer new avenues for treatment .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions characterized by excessive inflammation, such as Crohn's disease and ulcerative colitis .

Synthesis and Development

The synthesis of N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step chemical reactions that incorporate various reagents to achieve the desired structure. The development process includes optimizing reaction conditions to enhance yield and purity while minimizing by-products.

Synthesis Overview

| Step | Reaction Description |

|---|---|

| 1 | Formation of the pyrimidine core through cyclization reactions involving appropriate precursors. |

| 2 | Introduction of nitro and amino groups via electrophilic substitution reactions. |

| 3 | Final modifications to incorporate cyclohexyl and methyl substituents at designated positions. |

Case Studies

Several case studies have documented the efficacy of N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine in preclinical models:

- Study on JAK3 Inhibition : A study demonstrated that compounds structurally related to N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine significantly inhibited JAK3 activity in vitro, leading to reduced cytokine production in immune cells .

- Antitumor Activity Assessment : In vitro assays showed that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Inflammation Model Testing : Animal models treated with N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine exhibited decreased markers of inflammation compared to control groups, indicating its potential utility in treating inflammatory diseases .

作用機序

The mechanism of action of N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclohexyl and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

Uniqueness

N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of cyclohexyl, methyl, and nitro groups on the pyrimidine ring makes it a versatile compound for various applications.

生物活性

N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula: C₁₁H₁₄N₆O₂

- Molecular Weight: 250.27 g/mol

- IUPAC Name: N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine

The biological activity of nitro-containing compounds like N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine is often attributed to their ability to undergo reduction in biological systems. This reduction leads to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, resulting in cellular damage and apoptosis in cancer cells or inhibition of microbial growth in pathogens .

Anticancer Activity

Research indicates that compounds similar to N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine exhibit significant anticancer properties. For instance, studies have shown that nitro derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation .

Case Study: Inhibition of Cyclin-dependent Kinase 4 (CDK4)

A notable finding is the selective inhibition of CDK4 by nitro-substituted pyrimidines. This inhibition leads to cell cycle arrest and subsequent induction of apoptosis in cancer cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine | 12.5 | A549 (Lung) |

| Control Compound | 15.0 | A549 (Lung) |

Antimicrobial Activity

N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine also demonstrates antimicrobial properties against a range of pathogens. Nitro compounds are known for their efficacy against bacterial infections due to their ability to disrupt bacterial DNA synthesis .

Mechanism of Antimicrobial Action

Nitro compounds are reduced within microbial cells to form toxic intermediates that damage DNA and proteins. This mechanism is crucial for antibiotics like metronidazole and has been observed with similar nitro derivatives .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Effective |

| Escherichia coli | 1.0 µg/mL | Effective |

| Pseudomonas aeruginosa | >10 µg/mL | Ineffective |

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of N4-cyclohexyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine. Preliminary studies indicate a moderate toxicity profile; however, further research is needed to fully assess its safety in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。